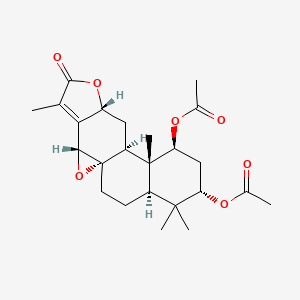

Gelomulide N

Description

This compound has been reported in Suregada aequorea with data available.

Structure

3D Structure

Properties

Molecular Formula |

C24H32O7 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

[(1S,3R,8R,10S,11R,12S,14S,16R)-12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl] acetate |

InChI |

InChI=1S/C24H32O7/c1-11-19-14(30-21(11)27)9-16-23(6)15(7-8-24(16)20(19)31-24)22(4,5)17(28-12(2)25)10-18(23)29-13(3)26/h14-18,20H,7-10H2,1-6H3/t14-,15-,16+,17+,18+,20-,23-,24+/m1/s1 |

InChI Key |

YOELDOOOBJSHSZ-SRFZOMHBSA-N |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]3[C@]4([C@H](CC[C@@]35[C@@H]2O5)C([C@H](C[C@@H]4OC(=O)C)OC(=O)C)(C)C)C)OC1=O |

Canonical SMILES |

CC1=C2C(CC3C4(C(CCC35C2O5)C(C(CC4OC(=O)C)OC(=O)C)(C)C)C)OC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Gelomulide N: A Technical Guide to its Discovery, Natural Source, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelomulide N is a naturally occurring ent-abietane diterpenoid that has been isolated from plants of the Suregada genus. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and detailed experimental procedures for its isolation and characterization. The document summarizes the available spectroscopic and biological data, offering a valuable resource for researchers interested in the potential therapeutic applications of this compound.

Discovery and Natural Source

This compound was first discovered as part of a bioassay-guided fractionation of a dichloromethane-soluble extract of Gelonium aequoreum, a plant belonging to the Euphorbiaceae family.[1] This plant is also referred to by its synonym, Suregada aequorea.[2] Subsequent research has also identified this compound in the leaves of Suregada glomerulata.[]

The discovery was the result of a systematic investigation into the cytotoxic constituents of Gelonium aequoreum. Researchers isolated seventeen ent-abietane diterpenes, named gelomulides K through X, with this compound being one of these identified compounds.[1]

Physicochemical Properties

An overview of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₂O₇ | [4] |

| Molecular Weight | 432.51 g/mol | [] |

| CAS Number | 1005212-02-1 | [4] |

| Class | ent-Abietane Diterpenoid | [1] |

Experimental Protocols

Bioassay-Guided Isolation of this compound

The isolation of this compound from its natural source, Gelonium aequoreum, is achieved through a multi-step bioassay-guided fractionation process. This method involves the sequential separation of the plant extract into fractions, with each fraction being tested for its biological activity to guide the subsequent purification steps.

A generalized workflow for this process is outlined below:

Detailed Steps:

-

Extraction: The air-dried and powdered leaves of Gelonium aequoreum are extracted with dichloromethane (CH₂Cl₂) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude dichloromethane extract.

-

Initial Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity, to separate the components into a series of fractions.[5]

-

Bioassay for Cytotoxicity: Each collected fraction is tested for its cytotoxic activity against a panel of human cancer cell lines using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8] This allows for the identification of the fractions containing the most potent cytotoxic compounds.

-

Purification of Active Fractions: The fractions exhibiting significant cytotoxic activity are further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the individual compounds, including this compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques. The stereochemistry was confirmed through X-ray crystallographic analysis, circular dichroism (CD) spectral data, and the application of Mosher's method.[1]

Key Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is employed to determine the exact molecular weight and elemental composition of the compound.

In Vitro Cytotoxicity Assay (MTT Protocol)

The cytotoxic activity of this compound and other isolated compounds is typically evaluated using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Steps:

-

Cell Seeding: Human cancer cell lines (e.g., A549 lung cancer, MCF7 and MDA-MB-231 breast cancer, and HepG2 liver cancer cells) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[1]

-

Compound Treatment: The cells are then treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a specific period, typically 48 to 72 hours, to allow the compound to exert its effect.

-

MTT Addition: After the incubation period, a solution of MTT is added to each well.

-

Formazan Formation: The plates are incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Spectroscopic and Biological Data

While the primary publication indicates that this compound was characterized by spectroscopic methods and evaluated for cytotoxicity, the specific quantitative data for this compound itself is not detailed in the abstract. The study highlighted that related compounds, gelomulide K and M, exhibited moderate cytotoxicity against lung (A549), breast (MDA-MB-231 and MCF7), and liver (HepG2) cancer cell lines.[1] Further investigation of the full-text publication is required to obtain the specific ¹H and ¹³C NMR data, mass spectrometry data, and IC₅₀ values for this compound.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways that may be modulated by this compound. Further research is needed to elucidate the mechanism of action of this compound and its potential molecular targets.

Conclusion

This compound is an ent-abietane diterpenoid isolated from Gelonium aequoreum and Suregada glomerulata. Its discovery was facilitated by bioassay-guided fractionation, a powerful tool for identifying biologically active natural products. While its complete biological activity profile and mechanism of action are yet to be fully elucidated, its discovery as part of a screen for cytotoxic compounds suggests potential for further investigation in the context of anticancer drug development. This technical guide provides a foundational understanding of this compound and a framework for future research into this promising natural product.

References

- 1. Cytotoxic ent-abietane diterpenes from Gelonium aequoreum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gelomulide M | C24H30O7 | CID 24775137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Suregada glomerulata: A Promising Source of the Bioactive Diterpenoid Gelomulide N

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Suregada glomerulata, a plant belonging to the Euphorbiaceae family, has emerged as a significant natural source of a diverse array of bioactive compounds. Among these, the class of ent-abietane diterpenoids has garnered considerable attention for its potential therapeutic applications. This technical guide focuses on Gelomulide N, an ent-abietane diterpenoid isolated from the leaves of Suregada glomerulata, and provides a comprehensive overview of its isolation, characterization, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Profile of Suregada glomerulata

Suregada glomerulata is a rich reservoir of phytochemicals, with diterpenoids being one of the most prominent classes of compounds isolated from this plant.[1] Specifically, the plant is known to produce various ent-abietane and ent-kaurane type diterpenoids.[2][3] Besides this compound, other related compounds isolated from Suregada species include Gelomulides A, B, D, and O, as well as Jolkinolide B.[4][5] The presence of this diverse range of diterpenoids underscores the potential of Suregada glomerulata as a source for novel drug leads.

Isolation and Characterization of this compound

While a specific, detailed protocol for the isolation of this compound from Suregada glomerulata is not extensively documented in a single source, a representative methodology can be compiled from established procedures for isolating ent-abietane diterpenoids from the leaves of Suregada and related species.

Experimental Protocol: Isolation and Purification

1. Plant Material Collection and Preparation:

-

Fresh leaves of Suregada glomerulata are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

The leaves are air-dried at room temperature and then pulverized into a fine powder.

2. Extraction:

-

The powdered leaf material is subjected to exhaustive extraction with a suitable solvent system, typically a mixture of dichloromethane and methanol (1:1 v/v), at room temperature.

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

3. Fractionation:

-

The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, ethyl acetate, and water.

-

The ethyl acetate fraction, which is expected to contain the diterpenoids, is selected for further purification.

4. Chromatographic Separation:

-

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the target compound, this compound.

-

Column Chromatography (CC): The fraction is first separated on a silica gel column, eluting with a gradient of increasing polarity, typically using solvent systems like n-hexane-ethyl acetate or chloroform-methanol.

-

Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

5. Structure Elucidation:

-

The structure of the isolated pure compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy are used to determine the complete chemical structure and stereochemistry of this compound.[6]

-

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous confirmation of the absolute stereochemistry.

-

Biological Activity and Cytotoxicity

Ent-abietane diterpenoids isolated from Suregada species have demonstrated a range of biological activities, with cytotoxic effects against various cancer cell lines being of particular interest.[4][7] While specific data for this compound from Suregada glomerulata is limited, studies on related compounds provide valuable insights into its potential.

Table 1: Cytotoxicity of ent-Abietane Diterpenoids from Suregada and Related Genera

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source Species | Reference |

| Jolkinolide B | Bladder Cancer (T24) | Not specified, but showed strong in vitro activity | Euphorbia fischeriana | [8] |

| Jolkinolide B | Renal (TK10) | 3.31 µg/mL | Suregada zanzibariensis | [9] |

| Jolkinolide B | Melanoma (UACC62) | 0.94 µg/mL | Suregada zanzibariensis | [9] |

| Jolkinolide B | Breast (MCF7) | 2.99 µg/mL | Suregada zanzibariensis | [9] |

| Mangiolide | Renal (TK10) | 0.02 µg/mL | Suregada zanzibariensis | [9] |

| Mangiolide | Melanoma (UACC62) | 0.03 µg/mL | Suregada zanzibariensis | [9] |

| Mangiolide | Breast (MCF7) | 0.05 µg/mL | Suregada zanzibariensis | [9] |

| Euphonoid H (1) | Prostate (C4-2B) | 5.52 ± 0.65 | Euphorbia fischeriana | [10] |

| Euphonoid H (1) | Prostate (C4-2B/ENZR) | 4.16 ± 0.42 | Euphorbia fischeriana | [10] |

| Euphonoid I (2) | Prostate (C4-2B) | 4.49 ± 0.78 | Euphorbia fischeriana | [10] |

| Euphonoid I (2) | Prostate (C4-2B/ENZR) | 5.74 ± 0.45 | Euphorbia fischeriana | [10] |

| Compound 3 | Multiple cell lines | < 30 | Croton lachnocarpus | [11] |

| Andropanolide | LNCaP, HepG2, KB, MCF7, SK-Mel2 | 31.8 - 45.9 | Andrographis paniculata | [12] |

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation. However, based on studies of structurally related ent-abietane diterpenoids, several key signaling pathways have been implicated in their anticancer effects. These compounds are known to induce apoptosis and modulate inflammatory pathways.[13][14]

Induction of Apoptosis

Many ent-abietane diterpenoids exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. Jolkinolide B, for instance, has been shown to induce apoptosis in bladder cancer cells.[10] The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, often involving the activation of caspases.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Several terpenoids, including diterpenoids, have been shown to inhibit the NF-κB signaling pathway.[15] This inhibition can occur at various levels, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and anti-apoptotic genes.[2][16]

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is frequently observed in cancer. Some ent-kaurane diterpenoids, which are structurally related to ent-abietane diterpenoids, have been shown to induce apoptosis through the activation of the JNK branch of the MAPK pathway, mediated by reactive oxygen species (ROS).[14] It is plausible that this compound and other ent-abietane diterpenoids may also exert their effects through modulation of the MAPK pathway.

Conclusion and Future Directions

Suregada glomerulata represents a valuable natural source of the bioactive ent-abietane diterpenoid, this compound. The information compiled in this technical guide provides a foundational understanding of its isolation, characterization, and potential anticancer mechanisms. The demonstrated cytotoxicity of related compounds and their ability to modulate key signaling pathways like NF-κB and MAPK highlight the therapeutic potential of this compound.

Future research should focus on:

-

Developing a standardized and optimized protocol for the large-scale isolation of this compound from Suregada glomerulata.

-

Conducting comprehensive in vitro and in vivo studies to definitively elucidate the specific signaling pathways modulated by this compound.

-

Performing detailed structure-activity relationship (SAR) studies to identify the key pharmacophores and guide the synthesis of more potent and selective analogs.

-

Evaluating the safety and efficacy of this compound in preclinical animal models to assess its potential for further clinical development.

By addressing these research gaps, the full therapeutic potential of this compound as a novel anticancer agent can be realized, paving the way for the development of new and effective cancer therapies derived from natural sources.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ent-Abietane and ent-kaurane diterpenoids from the roots of Suregada glomerulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic ent-abietane diterpenoids, banyangmbolides A-E, from the leaves of Suregada occidentalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diterpenoids from the roots of Suregada glomerulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 19-(Benzyloxy)-19-oxojolkinolide B (19-BJB), an ent-abietane diterpene diepoxide, inhibits the growth of bladder cancer T24 cells through DNA damage | PLOS One [journals.plos.org]

- 9. Item - Ent-abietane diterpenoids from Suregada zanzibariensis Baill. (Euphorbiaceae), their cytotoxic and anticancer properties - figshare - Figshare [figshare.com]

- 10. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic ent-abietane diterpenoids from the leaves of Croton lachnocarpus Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diterpenoids and Flavonoids from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis Pathway of ent-Abietane Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Abietane diterpenoids are a large and structurally diverse class of natural products found predominantly in higher plants, particularly within the Lamiaceae (mint) and Cupressaceae (cypress) families. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, making them attractive targets for drug discovery and development. This technical guide provides an in-depth overview of the core biosynthesis pathway of ent-abietane diterpenoids, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the foundational abietane skeleton and its subsequent modifications. This document details the key enzymatic steps, presents quantitative data for the involved enzymes, and provides comprehensive experimental protocols for the study of this pathway.

Core Biosynthesis Pathway

The biosynthesis of ent-abietane diterpenoids begins in the plastids with the universal C20 precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP), which is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the methylerythritol phosphate (MEP) pathway. The formation of the characteristic tricyclic ent-abietane skeleton is a two-step cyclization process catalyzed by two distinct classes of terpene synthases.

-

Formation of ent-Copalyl Diphosphate (ent-CPP): The first committed step is the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by a class II diterpene cyclase known as ent-copalyl diphosphate synthase (ent-CPS).

-

Formation of the ent-Abietane Skeleton: The second cyclization step involves the conversion of ent-CPP to a tetracyclic olefin intermediate. In the case of many bioactive ent-abietanes, this step is catalyzed by a class I diterpene cyclase, specifically an ent-kaurene synthase-like (KSL) enzyme. While ent-kaurene synthase (KS) typically produces ent-kaurene as a precursor to gibberellins, specialized KSLs can produce alternative tricyclic or tetracyclic diterpene skeletons, including those that lead to abietanes. For instance, miltiradiene, a key precursor to many abietane diterpenoids, is formed from (+)-copalyl diphosphate by miltiradiene synthase.[1] The subsequent rearrangement and oxidation of these initial cyclic structures give rise to the diverse array of ent-abietane diterpenoids.

-

Modification and Diversification: Following the formation of the initial abietane skeleton, a suite of tailoring enzymes, primarily cytochrome P450-dependent monooxygenases (CYPs) and other modifying enzymes such as dehydrogenases and glycosyltransferases, introduce a wide range of functional groups. These modifications, including hydroxylations, oxidations, and aromatizations, are responsible for the vast structural diversity and biological activities of the final ent-abietane products. A key example is the conversion of miltiradiene to ferruginol, a common abietane diterpenoid, which is catalyzed by a cytochrome P450 enzyme, miltiradiene oxidase (CYP76AH1).[2]

Below is a diagram illustrating the core biosynthetic pathway.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of ent-abietane diterpenoids.

Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthase (ent-CPS)

| Enzyme Source | Substrate | KM (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) |

| Oryza sativa (OsCPS1) | GGPP | 5.8 | 0.18 | 7.0 | 30 |

| Oryza sativa (OsCPS2) | GGPP | 6.2 | 0.16 | 7.5 | 30 |

Table 2: Kinetic Parameters of ent-Kaurene Synthase-Like (KSL) Enzymes

| Enzyme Source | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1M-1) |

| Arabidopsis thaliana (AtKS - wild type) | ent-CPP | 8 ± 3 | 1.3 ± 0.2 | 1.7 x 104 |

Note: Data for AtKS is provided as a proxy for a specialized ent-KSL involved in abietane biosynthesis, as specific kinetic data for the latter is limited.[2]

Table 3: Kinetic Parameters of Cytochrome P450 Monooxygenases

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1M-1) |

| Miltiradiene Oxidase (CYP76AH1) from Salvia miltiorrhiza | Miltiradiene | 13 ± 3 | 4.4 ± 0.3 | 3.4 x 105 |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of ent-abietane diterpenoid biosynthesis.

Protocol 1: Heterologous Expression and Purification of Diterpene Synthases

This protocol describes the expression of diterpene synthases (e.g., ent-CPS, ent-KSL) in Escherichia coli and subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET-28a(+) with an N-terminal His-tag)

-

LB or TB medium

-

Appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)

-

Wash buffer (e.g., Lysis buffer with 20-40 mM imidazole)

-

Elution buffer (e.g., Lysis buffer with 250-500 mM imidazole)

-

Ni-NTA affinity chromatography resin

Procedure:

-

Gene Cloning and Transformation:

-

Synthesize or amplify the codon-optimized full-length or truncated (lacking the plastid transit peptide) cDNA of the target diterpene synthase.

-

Clone the gene into the expression vector.

-

Transform the resulting plasmid into the E. coli expression strain.

-

-

Protein Expression:

-

Inoculate a single colony into a starter culture of LB or TB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

-

Continue to incubate at the lower temperature for 16-20 hours with shaking.

-

-

Protein Purification:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).

-

Apply the supernatant to a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE and determine the concentration (e.g., using a Bradford assay).

-

Protocol 2: In Vitro Enzyme Assays for Diterpene Synthases

This protocol details the in vitro activity assays for ent-CPS and ent-KSL.

A. ent-Copalyl Diphosphate Synthase (ent-CPS) Assay

Objective: To measure the conversion of GGPP to ent-CPP.

Materials:

-

Purified ent-CPS enzyme

-

GGPP substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% v/v glycerol, 5 mM DTT)

-

Alkaline phosphatase

-

Organic solvent for extraction (e.g., hexane or ethyl acetate)

-

GC-MS for analysis

Procedure:

-

Set up the reaction in a glass vial with a final volume of 500 µL containing assay buffer.

-

Add the purified ent-CPS enzyme to a final concentration of 1-5 µM.

-

Initiate the reaction by adding GGPP to a final concentration of 10-50 µM.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding 50 µL of 0.5 M EDTA.

-

To facilitate GC-MS analysis, dephosphorylate the ent-CPP product to ent-copalol by adding alkaline phosphatase and incubating for an additional 1-2 hours.

-

Extract the product with an equal volume of hexane or ethyl acetate.

-

Analyze the organic phase by GC-MS.

B. ent-Kaurene Synthase-Like (KSL) Assay

Objective: To measure the conversion of ent-CPP to the corresponding diterpene olefin.

Materials:

-

Purified ent-KSL enzyme

-

ent-CPP substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 5% v/v glycerol, 5 mM DTT)

-

Organic solvent for extraction (e.g., hexane)

-

GC-MS for analysis

Procedure:

-

Set up the reaction in a glass vial with a final volume of 500 µL containing assay buffer.

-

Add the purified ent-KSL enzyme to a final concentration of 1-5 µM.

-

Initiate the reaction by adding ent-CPP to a final concentration of 10-50 µM.

-

Overlay the reaction with 500 µL of hexane to trap the volatile diterpene product.

-

Incubate the reaction at 30°C for 1-2 hours with gentle agitation.

-

Vortex the vial to ensure complete extraction of the product into the hexane layer.

-

Analyze the hexane layer directly by GC-MS.

Protocol 3: Cytochrome P450 Enzyme Assay (Miltiradiene Oxidase)

This protocol is for assaying the activity of a microsomal-expressed cytochrome P450, such as miltiradiene oxidase (CYP76AH1).

Materials:

-

Microsomes containing the recombinant CYP and a cytochrome P450 reductase (CPR)

-

Miltiradiene substrate (dissolved in a suitable solvent like DMSO)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

HPLC or GC-MS for analysis

Procedure:

-

Prepare a reaction mixture containing the microsomal protein (e.g., 0.1-0.5 mg/mL), assay buffer, and the NADPH regenerating system in a final volume of 500 µL.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding miltiradiene to the desired final concentration (e.g., 10-50 µM).

-

Incubate the reaction at 30°C for 30-60 minutes with shaking.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic phase, evaporate to dryness under a stream of nitrogen, and resuspend in a suitable solvent for analysis.

-

Analyze the products by HPLC-DAD or GC-MS.

Protocol 4: HPLC-DAD Analysis of ent-Abietane Diterpenoids

This protocol provides a general method for the separation and quantification of ent-abietane diterpenoids from plant extracts or enzyme assays.

Instrumentation and Columns:

-

HPLC system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Gradient Program:

| Time (min) | % Solvent B |

| 0 | 20 |

| 5 | 20 |

| 40 | 80 |

| 45 | 100 |

| 50 | 100 |

| 51 | 20 |

| 60 | 20 |

Other Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 210 nm, 254 nm, and 280 nm (or scan for optimal wavelength for specific compounds)

Procedure:

-

Prepare samples by dissolving the dried extract or enzyme assay product in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Inject the sample onto the HPLC system.

-

Quantify the compounds of interest by comparing their peak areas to a standard curve of authentic compounds.

Protocol 5: GC-MS Analysis of Diterpene Olefins and their Derivatives

This protocol is suitable for the analysis of volatile and semi-volatile diterpenoids, such as the products of ent-KSL enzymes and some early-stage modified abietanes.

Instrumentation and Columns:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 min

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 5°C/min to 280°C

-

Hold at 280°C for 5 min

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-550

Procedure:

-

Prepare the sample in a volatile solvent (e.g., hexane or ethyl acetate).

-

Inject 1 µL of the sample into the GC-MS system.

-

Identify the compounds by comparing their retention times and mass spectra to authentic standards and/or mass spectral libraries (e.g., NIST).

Conclusion

The biosynthesis of ent-abietane diterpenoids is a complex and fascinating pathway that generates a vast array of structurally diverse and biologically active molecules. Understanding this pathway at a molecular and enzymatic level is crucial for harnessing the potential of these compounds for pharmaceutical and biotechnological applications. This technical guide provides a foundational understanding of the core biosynthetic steps, quantitative enzymatic data, and detailed experimental protocols to aid researchers in the exploration and manipulation of this important class of natural products. Further research into the specificities of the various KSL and cytochrome P450 enzymes will undoubtedly reveal new avenues for the production of novel and valuable ent-abietane diterpenoids.

References

- 1. Structural and mechanistic insights into the precise product synthesis by a bifunctional miltiradiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]

Gelomulide N: A Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide N is a naturally occurring diterpenoid compound that has garnered interest within the scientific community for its potential biological activities.[1] This technical guide provides a comprehensive overview of the chemical properties and solubility of this compound, with a focus on presenting quantitative data, outlining experimental methodologies, and visualizing key processes. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is an ent-abietane diterpene, a class of organic compounds characterized by a specific four-ring carbon skeleton.[2] Its complex structure contributes to its distinct chemical and physical characteristics.

| Property | Value | Source |

| CAS Number | 1005212-02-1 | [2][3][4] |

| Molecular Formula | C24H32O7 | [3] |

| Molecular Weight | 432.5 g/mol | [3] |

| IUPAC Name | ((1S,3R,8R,10S,11R,12S,14S,16R)-12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.0¹¹,¹⁶]octadec-4-en-14-yl) acetate | [1][5] |

| Physical Description | Powder | [3] |

| Purity | >98% (as per typical commercial samples) | [3] |

| Source | Isolated from the leaves of Suregada glomerulata (Bl.) Baill. (formerly Gelonium aequoreum) | [2][6] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing.

| Solvent | Solubility | Notes | Source |

| Chloroform | Soluble | [2][6] | |

| Dichloromethane | Soluble | [2][6] | |

| Ethyl Acetate | Soluble | [2][6] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Typically soluble at concentrations such as 10 mM. | [2][6][7] |

| Acetone | Soluble | [2][6] | |

| Water | No data available | [4] |

Note on Enhancing Solubility: For obtaining a higher solubility, it is recommended to warm the solution to 37°C (98.6°F) and use sonication in an ultrasonic bath.[3] Stock solutions in DMSO can generally be stored at -20°C for several months.[2]

Experimental Methodologies

Isolation and Purification

The isolation of this compound from its natural source involves a multi-step process guided by bioactivity assays.

The leaves of Suregada glomerulata are subjected to extraction with dichloromethane.[2][6] The resulting crude extract undergoes bioassay-guided fractionation, a process where the extract is separated into different fractions, and each fraction is tested for its biological activity (e.g., cytotoxicity).[2][6] The active fractions are then further purified using chromatographic techniques to yield pure this compound.

Structure Elucidation

The determination of the complex chemical structure of this compound requires a combination of advanced spectroscopic and analytical techniques.

The planar structure and relative stereochemistry are typically determined using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[8] The absolute stereochemistry is often confirmed by X-ray crystallographic analysis, Circular Dichroism (CD) spectral data, and Mosher's method.[2][6]

Potential Biological Activity and Signaling Pathway

Recent studies have suggested that this compound may possess hypolipidemic properties, potentially through the modulation of the mevalonate pathway, which is crucial for cholesterol synthesis.[1]

Bioinformatic analyses and molecular docking studies have indicated that this compound may interact with key proteins such as p53, HMG-CoA reductase (HMGCR), and Sterol Regulatory Element-Binding Protein 2 (SREBP2).[1] By potentially modulating the activity of these proteins, this compound could influence the rate of cholesterol synthesis, suggesting a therapeutic potential for conditions like hyperlipidemia.[1] It is important to note that this proposed mechanism is based on computational and in vitro studies and requires further validation through in vivo experiments.

In addition to its potential hypolipidemic effects, this compound has also been reported to exhibit moderate in vitro cytotoxic activity against several cancer cell lines, including lung (A549), breast (MDA-MB-231 and MCF7), and liver (HepG2) cancer cells.[2][6]

References

- 1. Effects of Paeoniae Radix Rubra on lowering lipid via bioinformatics and gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS:1005212-02-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. biocrick.com [biocrick.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS:1005212-02-1 | Manufacturer ChemFaces [chemfaces.com]

- 7. 吉洛莫利特 | this compound | CAS 1005212-02-1 | 天然产物 | 美国InvivoChem [invivochem.cn]

- 8. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of Gelomulide N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Gelomulide N, an ent-abietane diterpenoid isolated from Gelonium aequoreum and Suregada glomerulata. The structural elucidation of this class of compounds is critical for the exploration of their potential therapeutic applications. This document compiles the available spectroscopic data, outlines the experimental protocols for its acquisition, and presents a logical workflow for the structural analysis of such natural products.

Chemical Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₂₄H₃₂O₇

-

Molecular Weight: 432.51 g/mol

-

CAS Number: 1005212-02-1

-

Class: ent-Abietane Diterpenoid

Spectroscopic Data

The structural framework of this compound was primarily determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Species |

| Data not available in search results |

Note: The detailed ¹H and ¹³C NMR chemical shifts and mass spectrometry data are reported in Lee, C. L., et al. (2008). Cytotoxic ent-abietane diterpenes from Gelonium aequoreum. Phytochemistry, 69(1), 276–287. Access to the full text of this publication is required to populate these tables.

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of spectroscopic data for novel natural products like this compound. The specific parameters are based on the instrumentation and methodologies reported for similar compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more scans, depending on sample concentration.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

Standard pulse sequences provided by the spectrometer manufacturer are used.

-

Parameters are optimized for the specific nucleus and expected coupling constants. For HMBC, the long-range coupling delay is typically set to 50-100 ms to observe correlations over 2-3 bonds.

-

3.2. Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed on instruments such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) is a common technique for this class of compounds.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a novel natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

The Biological Activity of Gelomulide N: A Technical Overview for Drug Discovery Professionals

Disclaimer: Publicly available data on the specific biological activities of Gelomulide N is limited. This document provides a comprehensive overview based on the known activities of its chemical class, ent-abietane diterpenoids, and closely related compounds isolated from the Suregada genus. The experimental protocols and potential signaling pathways described are representative of those used to evaluate compounds of this nature.

Introduction to this compound

This compound is a naturally occurring ent-abietane diterpenoid isolated from plants of the Suregada genus, such as Suregada glomerulata. Diterpenoids from this genus are known for a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. Structurally, this compound belongs to a class of compounds that have garnered significant interest in drug discovery for their potential as anticancer and anti-inflammatory agents. While therapeutic applications of this compound are scarcely described, the activities of related compounds provide a strong rationale for its further investigation.[1][2]

Cytotoxic Activity of Related ent-Abietane Diterpenoids

While specific quantitative data for the cytotoxic activity of this compound is not available in the public domain, numerous studies have evaluated other diterpenoids isolated from Suregada species. These compounds have demonstrated moderate to potent cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activities of Diterpenoids from Suregada Species

| Compound | Cell Line | Activity Metric | Value | Reference |

| 3-oxojolkinolide B | HO-8910 (Ovarian cancer) | IC50 | 31.43 ± 1.01 µg/mL | [3] |

| 3-oxojolkinolide B | SMMC-7721 (Hepatocellular carcinoma) | IC50 | 89.67 ± 2.54 µg/mL | [3] |

| 3,4,18β-cyclopropa-ent-abieta-8(14),13(15)-dien-16,12-olide | HO-8910 (Ovarian cancer) | IC50 | 65.21 ± 0.23 µg/mL | [3] |

| Jolkinolide A | IMR-90 (Normal lung fibroblast) | IC50 | 0.43 µM | [4] |

| Jolkinolide E | HaCaT (Keratinocyte) | IC50 | 3.21 µM | [4] |

| Sureproceriolide A | Staphylococcus lugdunensis | MIC | 31.44 µM | [4] |

| β-Sitosterol | SK-MEL-28 (Melanoma) | IC50 | 20.66 µM | [4] |

| β-Sitosterol | CCD-13Lu (Normal lung fibroblast) | IC50 | 24.70 µM | [4] |

Potential Anti-Inflammatory Activity

The ent-abietane diterpenoid class is known to possess anti-inflammatory properties. While no specific anti-inflammatory data for this compound has been published, related compounds have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO).

Table 2: Anti-Inflammatory Activities of Related Diterpenoids

| Compound | Cell Line | Activity | Metric | Value | Reference |

| Jolkinolide A | IMR-90 | NO Inhibition | IC50 | 0.43 µM | [4] |

| Jolkinolide E | HaCaT | TNF-α Inhibition | IC50 | 3.21 µM | [4] |

| β-Sitosterol | HaCaT | NF-κB Inhibition | IC50 | 10.32 µM | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the biological activities of compounds like this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-Inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).[1]

Principle: The Griess assay is used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of NO. The assay involves a diazotization reaction where sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride react with nitrite to form a colored azo compound, which can be measured spectrophotometrically.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[1]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[1]

-

LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[9]

-

Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with an equal volume of Griess reagent in a new 96-well plate.[9]

-

Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[9]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Potential Signaling Pathways

Ent-abietane and related diterpenoids often exert their cytotoxic effects by inducing apoptosis (programmed cell death). The activation of caspases, a family of proteases, is a central event in this process.[10][11]

Caption: Representative intrinsic apoptosis pathway potentially activated by ent-abietane diterpenoids.

Caption: A generalized workflow for screening and characterizing the biological activity of natural products like this compound.

Conclusion

This compound, an ent-abietane diterpenoid from the Suregada genus, represents a class of natural products with significant potential for drug discovery. Although direct experimental data for this compound is sparse, the demonstrated cytotoxic and anti-inflammatory activities of closely related compounds warrant its further investigation. The protocols and potential mechanisms of action outlined in this guide provide a framework for the systematic evaluation of this compound and other novel diterpenoids as potential therapeutic agents.

References

- 1. 3.6. Determination of Anti-Inflammatory Potential in RAW 264.7 Model [bio-protocol.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis-inducing properties of ent-kaurene-type diterpenoids from the liverwort Jungermannia truncata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comparison of apoptosis and necrosis induced by ent-kaurene-type diterpenoids in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of Gelomulide N: A Technical Guide to Its Speculated Mechanisms of Action

For Immediate Release

Shanghai, China – November 20, 2025 – Gelomulide N, a naturally occurring ent-abietane diterpenoid isolated from plants of the Suregada (formerly Gelonium) genus, has emerged as a molecule of interest for the scientific community. While research is in its nascent stages, preliminary evidence suggests potential cytotoxic and metabolic regulatory activities. This technical guide provides an in-depth overview of the current understanding and speculative mechanisms of action of this compound, tailored for researchers, scientists, and drug development professionals.

Overview of this compound

This compound is a complex diterpenoid compound that has been identified in species such as Gelonium aequoreum and has also been noted as a potential bioactive constituent in traditional medicinal plants like Paeoniae Radix Rubra and Gmelina philippensis.[1][2] Its intricate structure has drawn attention for its potential pharmacological properties.

Speculated Mechanisms of Action

The mechanism of action of this compound is not yet fully elucidated and is the subject of ongoing scientific inquiry. Current hypotheses are primarily based on in vitro cytotoxicity screenings and recent computational studies.

Cytotoxic Activity Against Cancer Cell Lines

Initial research has indicated that this compound possesses moderate cytotoxic properties against a range of human cancer cell lines. Studies on extracts containing this compound and related compounds have demonstrated activity against lung, breast, and liver cancer cells.[3] However, specific quantitative data, such as IC50 values for purified this compound, are not consistently reported in publicly available literature, underscoring the need for further focused studies.

Table 1: Summary of Reported In Vitro Cytotoxicity of Gelomulide Congeners

| Compound | Cancer Cell Line | Activity Reported | Source |

| Gelomulide K & M | Lung (A549), Breast (MDA-MB-231, MCF7), Liver (HepG2) | Moderate Cytotoxicity | [3] |

| This compound | Lung (A549), Breast (MDA-MB-231, MCF7), Liver (HepG2) | Implied Cytotoxicity (as part of a series of isolated compounds) | [3] |

Note: Specific IC50 values for this compound are not detailed in the primary cited literature. The activity is inferred from the general findings for the group of isolated diterpenes.

Postulated Role in Mevalonate Pathway Regulation

A groundbreaking, albeit speculative, mechanism of action for this compound has been proposed based on recent bioinformatics, network pharmacology, and molecular docking studies.[4][5] These computational analyses suggest that this compound may exert hypolipidemic and hepatoprotective effects by modulating the mevalonate pathway. This pathway is crucial for cholesterol biosynthesis.

The in silico models predict that this compound could interact with key proteins that regulate this pathway, including:

-

p53: A tumor suppressor protein that also influences lipid metabolism.

-

HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in the mevalonate pathway.

-

Sterol Regulatory Element-Binding Protein 2 (SREBP2): A transcription factor that controls the expression of genes involved in cholesterol synthesis.

By potentially interacting with these targets, this compound is hypothesized to contribute to a reduction in cholesterol synthesis.[4][5] It is critical to emphasize that this proposed mechanism is based on computational predictions and awaits experimental validation.

Methodologies for Future Investigation

To substantiate the speculative mechanisms of action of this compound, rigorous experimental validation is necessary. The following are detailed methodologies for key experiments that could be conducted.

In Vitro Cytotoxicity Assays

Objective: To quantify the cytotoxic effects of this compound on various cancer cell lines.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

HMG-CoA Reductase Activity Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of HMG-CoA Reductase.

Protocol: Spectrophotometric HMG-CoA Reductase Assay

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.

-

Reagent Preparation: Prepare a reaction buffer containing potassium phosphate, EDTA, and DTT. Prepare solutions of HMG-CoA, NADPH, and purified HMG-CoA reductase enzyme.

-

Inhibitor Incubation: In a 96-well UV-transparent plate, add the reaction buffer, NADPH, and various concentrations of this compound. Include a known inhibitor (e.g., pravastatin) as a positive control and a vehicle control.

-

Enzyme Addition: Add HMG-CoA reductase to each well and incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding HMG-CoA.

-

Kinetic Reading: Immediately measure the absorbance at 340 nm at regular intervals for 10-20 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time). Determine the percentage of inhibition of HMG-CoA reductase activity by this compound at each concentration and calculate the IC50 value if applicable.

Protein-Ligand Binding and Cellular Thermal Shift Assays (CETSA)

Objective: To confirm the direct binding of this compound to p53 and SREBP2.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures. The binding of a ligand (this compound) can stabilize the target protein, increasing its melting temperature.

-

Protein Separation: Separate the soluble and aggregated proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble target protein (p53 or SREBP2) remaining at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of this compound compared to the control indicates direct binding.

Future Directions and Conclusion

The study of this compound is at a compelling juncture. The preliminary indications of its cytotoxic and potential metabolic regulatory activities warrant a dedicated and systematic research effort. Future investigations should prioritize the acquisition of robust quantitative data for its cytotoxic effects and the experimental validation of the computationally predicted interactions with the mevalonate pathway. Elucidating the precise molecular targets and signaling pathways affected by this compound will be paramount in determining its true therapeutic potential. This technical guide serves as a foundational resource for researchers poised to unravel the complexities of this promising natural product.

References

- 1. LCL161 | CAS:1005342-46-0 | Antagonist of IAPs inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Cytotoxic ent-abietane diterpenoids, banyangmbolides A-E, from the leaves of Suregada occidentalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action [mdpi.com]

- 4. Tuliposides H–J and Bioactive Components from the Bulb of Amana edulis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Presence of Gelomulide N in Gelonium aequoreum: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural abundance of Gelomulide N, an ent-abietane diterpene, within the plant species Gelonium aequoreum, also known taxonomically as Suregada aequorea. While precise quantitative data on the natural abundance of this compound remains largely undocumented in publicly accessible scientific literature, this document synthesizes the available information regarding its isolation, associated chemical constituents, and the general experimental workflows employed for its extraction and purification. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and other related compounds from this plant source.

Natural Abundance and Chemical Context

This compound is one of several structurally related ent-abietane diterpenes that have been successfully isolated from the dichloromethane-soluble extract of Gelonium aequoreum. The primary research in this area, notably the work of Lee et al. (2008), focused on the bioassay-guided fractionation of the plant's extract to identify cytotoxic compounds. While this seminal study identified a series of novel compounds, designated Gelomulides K through X, it did not specify the exact yield or concentration of each isolated compound, including this compound, as a percentage of the initial plant biomass.

The co-occurrence of these numerous diterpenes suggests a complex biosynthetic pathway within Gelonium aequoreum. The presence of this compound should be understood within this broader chemical landscape. The following table summarizes the key diterpenes isolated from this plant, providing a qualitative understanding of the chemical family to which this compound belongs.

| Compound Class | Specific Compounds Isolated from Gelonium aequoreum | Reference |

| ent-Abietane Diterpenes | Gelomulide K, Gelomulide L, Gelomulide M, This compound , Gelomulide O, Gelomulide P, Gelomulide Q, Gelomulide R, Gelomulide S, Gelomulide T, Gelomulide U, Gelomulide V, Gelomulide W, Gelomulide X | [1] |

Experimental Protocols for Isolation and Purification

The following is a generalized methodology for the isolation and purification of this compound and its congeners from Gelonium aequoreum, based on the procedural outlines described in the available literature. It should be noted that for precise, step-by-step protocols, access to the full experimental section of the primary literature is recommended.

1. Plant Material Collection and Preparation:

-

The aerial parts of Gelonium aequoreum are collected and authenticated.

-

The plant material is air-dried and then ground into a coarse powder to increase the surface area for solvent extraction.

2. Solvent Extraction:

-

The powdered plant material is subjected to exhaustive extraction with a solvent of intermediate polarity, typically dichloromethane (CH₂Cl₂), at room temperature. This process is often repeated multiple times to ensure maximum extraction of the desired compounds.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Bioassay-Guided Fractionation:

-

The crude dichloromethane extract is subjected to preliminary in vitro cytotoxicity assays against a panel of human cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 and MCF7 breast cancer, and HepG2 liver cancer cells) to identify biologically active fractions.[1]

-

The active crude extract is then partitioned using a series of chromatographic techniques to separate the complex mixture into fractions of decreasing complexity.

4. Chromatographic Separation and Purification:

-

Silica Gel Column Chromatography: The crude extract is typically first fractionated on a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions showing promising activity or chemical profiles are often further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to remove pigments and other high molecular weight impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative or semi-preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. This step allows for the isolation of individual, high-purity compounds like this compound.

5. Structure Elucidation:

-

The chemical structure of the purified compounds is determined using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.

-

-

The stereochemistry of the molecule is often confirmed using techniques such as X-ray crystallography, analysis of circular dichroism (CD) spectral data, and Mosher's method.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Gelonium aequoreum.

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathways

Currently, there is no specific information available in the reviewed scientific literature detailing the signaling pathways that are modulated by this compound. The primary characterization of this compound and its related gelomulides has been their in vitro cytotoxic activity against various cancer cell lines.[1] Further research is required to elucidate the precise molecular mechanisms and signaling cascades through which this compound exerts its biological effects.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelomulide N is a member of the ent-abietane diterpenoid lactone family, a class of natural products that has garnered significant interest in the scientific community for its diverse biological activities. Isolated from plants of the Suregada genus (formerly Gelonium), these compounds have demonstrated potential as cytotoxic and anti-inflammatory agents. This technical guide provides a comprehensive overview of this compound and its related diterpenoids, with a focus on their chemical properties, biological activity, and underlying mechanisms of action. Detailed experimental protocols for isolation and characterization are provided, alongside a quantitative summary of the cytotoxic effects of closely related compounds. Furthermore, this guide visualizes the key signaling pathways implicated in the bioactivity of this compound class, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Diterpenoid lactones are a large and structurally diverse group of secondary metabolites found throughout the plant kingdom.[1][2] Many of these compounds exhibit a wide range of potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A particularly interesting subgroup is the ent-abietane diterpenoids, which are characterized by a tricyclic carbon skeleton. The presence of a lactone ring and other functional groups on this scaffold often imparts significant bioactivity.

This compound belongs to this promising class of molecules. It was first isolated from Gelonium aequoreum, now reclassified as Suregada aequorea, a plant with a history in traditional medicine.[3] While research on this compound itself is still emerging, studies on closely related gelomulides and other ent-abietane diterpenoid lactones have revealed their potential as anticancer agents, paving the way for further investigation into their therapeutic applications. This guide aims to synthesize the current knowledge on this compound and its analogs to support ongoing and future research endeavors.

Chemical Properties of this compound

This compound is an ent-abietane diterpene with a complex polycyclic structure. Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1005212-02-1 |

| Molecular Formula | C24H32O7 |

| Molecular Weight | 432.5 g/mol |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3] |

| Source | Isolated from the leaves of Suregada glomerulata (Bl.) Baill. and Gelonium aequoreum.[3] |

Isolation and Structure Elucidation of Gelomulides

The isolation of this compound and its congeners is typically achieved through a multi-step process involving extraction and chromatography. The following is a generalized experimental protocol based on the methods described for the isolation of ent-abietane diterpenes from Gelonium aequoreum.[4]

Experimental Protocol: Isolation and Purification

-

Extraction: The air-dried and powdered leaves of the source plant are extracted with a solvent such as dichloromethane or a methanol-dichloromethane mixture at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Bioassay-Guided Fractionation: The crude extract is subjected to a series of chromatographic separations to isolate the active compounds. This process is guided by cytotoxicity assays at each stage to identify the fractions with the highest activity.

-

Column Chromatography: The active fractions are further purified using techniques such as silica gel column chromatography with a gradient elution system (e.g., n-hexane-ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using reversed-phase HPLC to yield pure gelomulides.

Experimental Protocol: Structure Elucidation

The chemical structures of the isolated diterpenoids are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed connectivity and stereochemistry of the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.[4]

-

Circular Dichroism (CD) Spectroscopy: CD spectral data can also be used to help confirm the stereochemistry.[4]

The workflow for the isolation and characterization of this compound and related compounds is depicted in the following diagram:

Biological Activity and Cytotoxicity

Quantitative Cytotoxicity Data

The 50% inhibitory concentration (IC50) values for Gelomulide K and M against various cancer cell lines are summarized in the table below.[5]

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Gelomulide K | A549 | Lung | 10.5 - 29.8 |

| MCF7 | Breast | 10.5 - 29.8 | |

| MDA-MB-231 | Breast | 10.5 - 29.8 | |

| HepG2 | Liver | 10.5 - 29.8 | |

| Gelomulide M | A549 | Lung | 10.5 - 29.8 |

| MCF7 | Breast | 10.5 - 29.8 | |

| MDA-MB-231 | Breast | 10.5 - 29.8 | |

| HepG2 | Liver | 10.5 - 29.8 |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the gelomulides is typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its effects have not been fully elucidated. However, research on other structurally similar ent-abietane diterpenoid lactones, such as Jolkinolide B, provides valuable insights into the potential signaling pathways that may be modulated.

Jolkinolide B has been shown to induce apoptosis and cell cycle arrest in cancer cells through the inhibition of key survival pathways.[6][7] One of the central pathways affected is the PI3K/Akt/mTOR signaling cascade, which plays a crucial role in cell growth, proliferation, and survival.[6] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and the induction of programmed cell death.

Furthermore, some ent-abietane diterpenoids have been found to activate pro-apoptotic pathways involving caspases, which are key executioners of apoptosis.[8] For instance, Jolkinolide B has been reported to activate caspase-8, a critical initiator caspase in the extrinsic apoptotic pathway.[8] Additionally, the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival, has been identified as a mechanism of action for some diterpenoids.[9][10]

The following diagram illustrates a plausible signaling pathway for the anticancer activity of ent-abietane diterpenoid lactones based on current literature.

Conclusion and Future Directions

This compound and its related ent-abietane diterpenoid lactones represent a promising class of natural products with demonstrated cytotoxic activity against various cancer cell lines. The information compiled in this technical guide highlights the current understanding of their chemical properties, isolation, and biological effects.

Future research should focus on several key areas to fully realize the therapeutic potential of these compounds:

-

Comprehensive Biological Screening: A broader evaluation of the biological activities of this compound and its analogs is warranted, including their effects on a wider range of cancer cell lines and in vivo models.

-

Mechanism of Action Studies: Detailed investigations are needed to elucidate the specific molecular targets and signaling pathways modulated by this compound. This will be crucial for understanding its mode of action and for identifying potential biomarkers for patient stratification.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of novel analogs of this compound can help to identify the key structural features required for optimal activity and selectivity, paving the way for the development of more potent and less toxic drug candidates.

-

Total Synthesis: The development of an efficient total synthesis route for this compound would provide a sustainable supply of the compound for further research and development, overcoming the limitations of natural product isolation.

By addressing these research questions, the scientific community can continue to unlock the therapeutic potential of this compound and the broader family of ent-abietane diterpenoid lactones.

References

- 1. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 [jcancer.org]

- 3. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jolkinolide B induces apoptosis in MCF-7 cells through inhibition of the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]